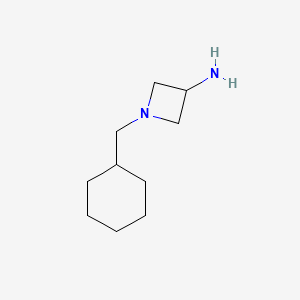

1-(Cyclohexylmethyl)azetidin-3-amine

Description

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDETZHHMPURPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are known for their reactivity and are often used in the synthesis of various natural and synthetic products . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Analyse Biochimique

Biochemical Properties

1-(Cyclohexylmethyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, azetidines, including this compound, are known to participate in ring-opening polymerization reactions, which can be catalyzed by specific enzymes

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, azetidines are known to be involved in non-viral gene transfection, which can alter gene expression in target cells. Additionally, the compound’s interaction with cellular proteins and enzymes can modulate metabolic pathways, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. These interactions can result in changes in gene expression and other cellular processes, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Azetidines, including this compound, are known to undergo ring-opening polymerization, which can affect their stability and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, azetidines are known to participate in polymerization reactions, which can impact metabolic pathways related to polymer synthesis and degradation. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Activité Biologique

Overview

1-(Cyclohexylmethyl)azetidin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1341789-22-7

- Molecular Formula : CHN

This compound exhibits its biological effects primarily through interactions with various molecular targets. Notably, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.

Target Enzymes and Pathways

- Glutaminase Inhibition : This compound has been observed to inhibit glutaminase, an enzyme critical for glutamine metabolism. By disrupting the glutaminolysis pathway, it affects the production of glutamate, which is vital for various cellular functions.

Biological Activities

This compound displays a range of biological activities:

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The inhibition of glutaminase is particularly relevant as many tumors rely on glutamine for growth .

Anti-inflammatory Effects

In addition to its anticancer potential, the compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although further research is needed to establish its efficacy and mechanism of action in this regard .

Study 1: Inhibition of Glutaminase

A study focused on the compound's ability to inhibit glutaminase showed significant reductions in glutamate levels in treated cells. This was linked to decreased viability of cancer cells in vitro, suggesting a potential therapeutic application in oncology .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of this compound using animal models. Results indicated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis, highlighting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against various pathogens |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good metabolic stability and bioavailability. Studies indicate that the compound is well absorbed and distributed within biological systems, which is crucial for its therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 1-(Cyclohexylmethyl)azetidin-3-amine (inferred) with analogs from the evidence:

Key Observations:

- Lipophilicity : The cyclohexylmethyl group in the target compound is more lipophilic than methyl (in 1-methylazetidin-3-amine) but less bulky than benzhydryl (in 1-benzhydryl analogs). This may enhance blood-brain barrier penetration compared to benzhydryl derivatives .

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, suggesting that this compound could similarly benefit from salt formation for pharmaceutical applications.

- Cyclohexylmethyl’s steric bulk might confer better stability.

Méthodes De Préparation

Nucleophilic Displacement on Azetidin-3-yl Methanesulfonate Intermediates

One prominent approach involves the nucleophilic displacement of a leaving group on a suitably protected azetidine intermediate, such as 1-benzhydrylazetidin-3-yl methanesulfonate, by cyclohexylmethyl amine or related amines.

Procedure Overview :

The azetidin-3-yl methanesulfonate intermediate is reacted with cyclohexylmethyl amine in acetonitrile at elevated temperatures (around 80 °C). Using 2 equivalents of the amine improves yield significantly, often omitting the need for additional bases like Hunig’s base. After reaction completion, purification by silica gel chromatography affords the desired azetidine-3-amine derivative.Yield and Efficiency :

Yields for similar azetidine-3-amine products prepared by this displacement method range from 60% to 75%, which is favorable compared to other strain-release methodologies reporting yields around 56%.Advantages :

This "mix-and-heat" displacement method is operationally simple, scalable, and compatible with late-stage functionalization of complex molecules, making it attractive for medicinal chemistry applications.

Intramolecular Cyclization of 1,3-Amino Alcohols

Another well-established route to azetidine derivatives involves intramolecular cyclization of 1,3-amino alcohols, which can be functionalized with a cyclohexylmethyl group on the nitrogen.

Mechanism :

The 1,3-amino alcohol is first converted into a suitable leaving group derivative (e.g., tosylate or mesylate) at the hydroxyl position. Intramolecular nucleophilic attack by the nitrogen onto the activated carbon bearing the leaving group leads to azetidine ring closure via a 4-exo-tet cyclization.Reported Yields :

Yields vary widely depending on substrates and conditions, with examples ranging from 32% to 95%. For cyclohexylmethyl-substituted amines, yields around 90% have been reported when optimized.Notable Conditions :

Use of bases such as diisopropylethylamine and controlled heating (~70 °C) facilitates the cyclization. The nucleophilicity of the amine significantly affects the reaction outcome, with free amines outperforming their hydrochloride salts.Stereochemical Control :

This method allows access to enantiomerically pure azetidines when starting from chiral amino alcohols, enabling multi-substituted azetidines with defined stereochemistry.

Electrophilic Cyclization Using Selenium or Halogen Reagents

Electrophilic cyclization strategies have also been reported, where homoallylic amines bearing cyclohexylmethyl groups undergo cyclization triggered by electrophilic selenium or halogen reagents.

Process :

Treatment of homoallylic amines with phenylselenyl chloride or bromide in the presence of base (e.g., sodium carbonate) induces cyclization to azetidines via intramolecular nucleophilic attack.Selectivity and Yields :

Mixtures of azetidines and pyrrolidines are often obtained, but conditions can be tuned to favor azetidine formation exclusively. Yields reported range from moderate to good (30-70%).Utility :

This method offers an alternative to classical nucleophilic displacement, especially when other functional groups are present that might interfere with base-mediated cyclization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|

| Nucleophilic displacement on azetidin-3-yl mesylate | 1-benzhydrylazetidin-3-yl methanesulfonate, cyclohexylmethyl amine, MeCN, 80 °C | 60 - 75 | Simple, scalable, late-stage functionalization | Avoids complex strain-release methods |

| Intramolecular cyclization of 1,3-amino alcohols | Tosylation of amino alcohol, base (DIPEA), heating (~70 °C) | 32 - 95 | Stereochemical control, high yields possible | Sensitive to amine nucleophilicity |

| Reductive amination + cyclization | Cyclohexylmethylamine, ketone/aldehyde, NaBH(OAc)3, then cyclization | 60 - 83 | Modular synthesis, versatile intermediates | Multi-step, requires purification |

| Electrophilic selenium/halogen-induced cyclization | PhSeCl/PhSeBr, Na2CO3, homoallylic amine | 30 - 70 | Alternative cyclization, functional group tolerance | Mixture of azetidines and pyrrolidines possible |

Research Findings and Notes

The nucleophilic displacement method on azetidin-3-yl mesylate intermediates is currently favored for its operational simplicity and relatively high yields without the need for complex reagents or conditions.

Intramolecular cyclization methods allow access to enantiopure azetidines with multiple stereocenters, which is valuable for drug discovery applications requiring stereochemical specificity.

Reductive amination is a reliable method to prepare the cyclohexylmethyl amine precursors needed for azetidine synthesis, with well-established protocols and good scalability.

Electrophilic cyclization methods provide alternative routes but may require careful optimization to maximize azetidine selectivity and yield.

Q & A

Q. What are the established synthetic routes for 1-(Cyclohexylmethyl)azetidin-3-amine, and what are their respective yields under varying conditions?

Methodological Answer: Synthesis often involves alkylation of azetidin-3-amine precursors using cyclohexylmethyl halides (e.g., bromides). For example, analogous reactions in achieved yields of 60–85% using lithium aluminum hydride (LiAlH4) or sodium methanol (Na/MeOH) under reflux. Key variables include:

- Temperature: −20°C for sensitive intermediates vs. reflux for faster kinetics.

- Catalyst: Ni-based catalysts (e.g., NiCl2/NaBH4) improve selectivity for cyclohexylmethyl group introduction .

- Solvent: Dichloromethane (DCM) or ethanol, depending on substrate solubility.

Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Cyclohexylmethyl bromide, NaHCO3, DCM | 72 | |

| Reduction | LiAlH4, THF, 0°C → RT | 85 | |

| Purification | Column chromatography (SiO2, hexane/EtOAc) | >95% purity |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm structure via cyclohexylmethyl proton signals (δ 1.2–1.8 ppm) and azetidine ring protons (δ 3.0–3.5 ppm). <sup>15</sup>N NMR can resolve amine tautomerism .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (C10H20N2), with fragmentation patterns indicating cleavage at the azetidine N–C bond .

- HPLC: Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., stoichiometry, temperature). For example, in , increasing LiAlH4 equivalents from 1.2 to 2.0 improved yield by 15% but required careful quenching to avoid exothermic side reactions .

- In-line Monitoring: FTIR or Raman spectroscopy tracks intermediate formation in real time, reducing batch failures.

- Workup Optimization: Replace column chromatography with crystallization (e.g., using cyclohexane/EtOAc mixtures) for cost-effective scaling .

Q. How should discrepancies in reported spectroscopic data be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations). provides InChI keys for structural benchmarking .

- Purity Checks: Contaminants (e.g., residual solvents) skew signals. Use preparative HPLC or recrystallization to isolate high-purity samples.

- Solvent Effects: Record spectra in consistent solvents (e.g., CDCl3 vs. DMSO-d6) to avoid chemical shift variability .

Q. What strategies mitigate air/moisture sensitivity during synthesis?

Methodological Answer:

- Inert Atmosphere: Perform reactions under N2 or Ar using Schlenk lines, especially for LiAlH4-mediated steps .

- Drying Agents: Pre-dry solvents over molecular sieves (3Å) and substrates via azeotropic distillation.

- Storage: Store the compound under inert gas at −20°C in amber vials to prevent decomposition .

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., GPCRs). The cyclohexylmethyl group’s hydrophobicity may enhance membrane permeability .

- MD Simulations: Assess conformational stability in aqueous vs. lipid environments (e.g., GROMACS).

- QSAR Models: Coramine derivatives in suggest substituent effects on activity; apply similar frameworks .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

- Controlled Replication: Repeat degradation studies (e.g., HCl/MeOH, 25°C) with HPLC monitoring. notes instability in HCl, but discrepancies may arise from trace metal contaminants.

- Kinetic Analysis: Plot degradation half-life (t1/2) vs. pH to identify stability thresholds.

- Counterion Effects: Compare hydrochloride vs. freebase forms; the latter may exhibit better stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.